N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole moiety and a substituted phenyl group. Its structure integrates a benzamide core (C₆H₅CONH-) with a 5-acetylamino-2-methoxyphenyl substituent and a 1H-tetrazole ring at the meta position. The tetrazole group, a nitrogen-rich heterocycle, enhances bioavailability and binding affinity in medicinal chemistry applications, while the acetylamino and methoxy groups modulate solubility and electronic properties .
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16N6O3/c1-11(24)19-13-6-7-16(26-2)15(9-13)20-17(25)12-4-3-5-14(8-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25) |
InChI Key |
KQBQRRKWWJVDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: The initial step involves the acetylation of 2-methoxyaniline to form 2-methoxyacetanilide.
Introduction of the Tetrazole Ring: The next step involves the introduction of the tetrazole ring through a cyclization reaction. This can be achieved by reacting the intermediate with sodium azide and triethyl orthoformate under acidic conditions.
Coupling Reaction: The final step involves coupling the tetrazole intermediate with 3-bromobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to interact with biological receptors. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs are synthesized via diverse pathways and evaluated for pharmacological and physicochemical properties. Below is a detailed comparison with key analogs from recent literature:
Structural Analogues with Tetrazole Moieties
Compound (3) : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate ()
- Structure : Combines tetrazole with benzoxazole and ester functionalities.
- Synthesis : Derived from sodium azide and hydrazine intermediates, similar to tetrazole formation in the target compound .
- Bioactivity : Exhibits antimicrobial and anti-inflammatory properties, attributed to the tetrazole’s electron-deficient nature .
- Compound 6: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () Structure: Replaces tetrazole with isoxazole and thiadiazole rings. Synthesis: Involves condensation with hydroxylamine hydrochloride, differing from the target’s hydrazide-based pathway . Physicochemical Properties: Lower solubility in polar solvents compared to the target due to the absence of methoxy/acetylamino groups .
Benzamide Derivatives with Heterocyclic Substituents
Compound 8a : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ()
- Structure : Features pyridine and thiadiazole rings.
- Synthesis : Utilizes active methylene compounds (e.g., acetylacetone) for cyclization, contrasting with the target’s tetrazole introduction via azide chemistry .
- Bioactivity : Demonstrates antitumor activity (IC₅₀ = 8.2 µM) due to pyridine’s planar structure enhancing DNA intercalation .
- Compound 8c: 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic Acid Ethyl Ester () Structure: Incorporates nicotinic acid ester and thiadiazole. Physicochemical Properties: Higher molecular weight (506.59 g/mol) reduces membrane permeability compared to the target (MW ~395 g/mol) .
Functional Group Comparison
Physicochemical and Pharmacokinetic Insights
- Tetrazole vs. Thiadiazole/Isoxazole : Tetrazole’s higher dipole moment (5.1 D) improves water solubility compared to thiadiazole (3.8 D) .
- Acetylamino Group: Enhances metabolic stability by reducing oxidative degradation, a limitation in unsubstituted benzamides .
- Methoxy Group : Increases lipophilicity (logP ~2.1) compared to hydroxylated analogs (logP ~1.5), favoring blood-brain barrier penetration .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H18N6O3
- Molecular Weight : 306.34 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)N1=C(C=C(C=C1)OC)C(=O)N2C(=N)N=N2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the tetrazole ring enhances its ability to interact with biological macromolecules, potentially modulating their activity.
Key Mechanisms:
- Histone Deacetylase Inhibition : Similar to other benzamide derivatives, this compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes such as differentiation and apoptosis .
- G Protein-Coupled Receptor Modulation : The tetrazole moiety may facilitate interactions with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to cell proliferation and survival .
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, MS-275, a related benzamide derivative, showed potent inhibition of HDACs and was effective against various cancer cell lines . The structural features of this compound suggest it may possess similar antitumor properties.
Antimicrobial Effects
Research has also explored the antimicrobial potential of benzamide derivatives. The incorporation of functional groups such as the acetylamino and methoxy groups can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions in pathogens.
Study 1: HDAC Inhibition
In a study evaluating various benzamide derivatives for HDAC inhibition, it was found that compounds with acetylamino substitutions exhibited enhanced inhibitory activity compared to their non-substituted counterparts. The study highlighted the importance of steric factors and electronic properties in determining the efficacy of these compounds against HDACs .
Study 2: Antitumor Efficacy
Another investigation into the antitumor efficacy of this compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction via modulation of histone acetylation patterns, leading to altered gene expression profiles associated with tumor growth suppression.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
